molecular formula C19H19ClN2O5 B12222410 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B12222410
M. Wt: 390.8 g/mol
InChI Key: VQHGTHBWCAJSGQ-UHFFFAOYSA-N
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Description

This compound features a 5-chloro-1,3-benzoxazol-2(3H)-one core linked via an acetamide bridge to a 3,4-dimethoxyphenethylamine moiety. The chloro substituent at position 5 may influence electronic properties and metabolic stability .

Properties

Molecular Formula

C19H19ClN2O5

Molecular Weight

390.8 g/mol

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H19ClN2O5/c1-25-16-5-3-12(9-17(16)26-2)7-8-21-18(23)11-22-14-10-13(20)4-6-15(14)27-19(22)24/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,23)

InChI Key

VQHGTHBWCAJSGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-4-chlorophenol Derivatives

Method A :

  • Procedure : React 2-amino-4-chlorophenol with urea in dimethylformamide (DMF) under reflux (60°C, 3 h). The reaction liberates ammonia, forming the benzoxazolone ring.
  • Yield : ~70–80%.
  • Mechanism : Nucleophilic attack of the phenolic oxygen on the carbonyl carbon of urea, followed by cyclodehydration.

Method B :

  • Procedure : Treat 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with p-toluenesulfonic acid in phenol under reflux (3 h).
  • Yield : 98%.
  • Key Advantage : High regioselectivity for the 5-chloro substituent.

Comparison :

Method Reagents Temperature Yield
A Urea, DMF 60°C 70–80%
B p-TsOH, phenol Reflux 98%

Functionalization with Acetamide Side Chain

Amide Coupling via Carboxylic Acid Intermediate

Step 1: Synthesis of 2-(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid

  • Procedure : Hydrolyze the methyl ester of 2-(5-chloro-2-oxobenzoxazol-3-yl)acetate (prepared via alkylation of benzoxazolone with methyl bromoacetate) using NaOH in methanol/water.
  • Yield : 85–90%.

Step 2: Coupling with 2-(3,4-Dimethoxyphenyl)ethylamine

  • Reagents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
  • Conditions : Stir at room temperature for 12 h.
  • Yield : 75–82%.

Mechanism : Activation of the carboxylic acid to an intermediate O-acylisourea, followed by nucleophilic attack by the amine.

Direct Alkylation of Benzoxazolone

Procedure :

  • React 5-chloro-1,3-benzoxazol-2(3H)-one with chloroacetyl chloride in the presence of K₂CO₃ in acetonitrile.
  • Substitute the chloride with 2-(3,4-dimethoxyphenyl)ethylamine in DMF at 60°C.

Yield :

  • Step 1: 90–95%.
  • Step 2: 65–70%.

Limitation : Lower yield in the substitution step due to steric hindrance.

Alternative Routes and Optimization

Microwave-Assisted Synthesis

  • Procedure : Perform amide coupling using microwave irradiation (100°C, 15 min) to reduce reaction time.
  • Yield Improvement : 85–90% (vs. 75–82% conventional).

One-Pot Sequential Reactions

  • Steps :
    • Cyclize 2-amino-4-chlorophenol with urea.
    • Directly alkylate with bromoacetyl bromide.
    • Couple with 2-(3,4-dimethoxyphenyl)ethylamine.
  • Overall Yield : 60–65%.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 7.93 (d, J = 2.0 Hz, 1H, benzoxazole-H),
    δ 7.53 (dd, J = 8.6, 2.0 Hz, 1H, benzoxazole-H),
    δ 4.78 (s, 2H, -CH₂CO-),
    δ 3.85 (s, 6H, -OCH₃),
    δ 3.45 (t, J = 6.8 Hz, 2H, -CH₂NH-).

  • IR (KBr) :
    3170 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1522 cm⁻¹ (C=N).

Purity and Yield Optimization

Step Purity (HPLC) Yield
Benzoxazolone formation >99% 98%
Amide coupling 97–99% 82%

Challenges and Solutions

  • Regioselectivity : Method B (p-TsOH) ensures exclusive 5-chloro substitution.
  • Amide Coupling Efficiency : Microwave irradiation reduces side reactions.
  • Purification : Column chromatography (hexane:ethyl acetate, 5:1) removes unreacted amine.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Substituents/Modifications Reference
Target Compound 5-Chloro-1,3-benzoxazol-2(3H)-one Acetamide-linked 3,4-dimethoxyphenethylamine -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide Lacks benzoxazolone and chloro substituent
2-(3,4-Dimethoxyphenyl)-N-[2-(3-nitrophenyl)ethyl]acetamide (21) Acetamide 3-Nitrophenethyl vs. benzoxazolone-chloro
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide Pyridazinyl Chloro on pyridazine vs. benzoxazolone

Key Observations :

  • Compound 21 () retains the acetamide linkage but substitutes the benzoxazolone with a 3-nitrophenethyl group, introducing electron-withdrawing effects that may alter reactivity .
  • The pyridazine analog () replaces the benzoxazolone with a 6-oxopyridazine ring, increasing molecular weight (427.9 vs. ~398.8 for the target) and altering solubility .

Key Observations :

Spectroscopic and Physicochemical Properties

Table 3: Comparative Spectral Data (Selected Examples)
Compound Name Melting Point (°C) 1H NMR Highlights (δ, ppm) Reference
Target Compound N/A N/A -
Rip-B 90 Aromatic protons: 6.7–7.4; NH: 8.2
2-(3,4-Dimethoxyphenyl)-N-[2-(3-nitrophenyl)ethyl]acetamide (21) N/A 3,4-Dimethoxy: 3.8–3.9; nitro aromatic: 7.5–8.2

Key Observations :

  • Rip-B’s 1H NMR shows distinct aromatic and amide proton signals, which would differ in the target compound due to the benzoxazolone’s deshielding effects .
  • The nitro group in compound 21 causes significant downfield shifts in aromatic protons, whereas the target’s chloro substituent may induce moderate electronic effects .

Biological Activity

The compound 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a derivative of benzoxazole known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

  • Molecular Formula : C₁₇H₁₅ClN₂O₃
  • Molecular Weight : 362.76 g/mol
  • CAS Number : 903852-62-0

Structural Representation

The compound features a benzoxazole core substituted with a chloro group and an acetamide moiety linked to a dimethoxyphenyl group. This unique structure is believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds structurally related to 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis, while demonstrating lower efficacy against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound A50Bacillus subtilis
Compound B100Escherichia coli
Compound C25Candida albicans

Cytotoxicity and Anticancer Potential

Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The compound has been associated with selective toxicity towards cancer cells while sparing normal cells, suggesting potential as an anticancer agent .

Table 2: Cytotoxicity Profiles

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)15Bernard et al., 2014
A549 (Lung)20Kakkar et al., 2018
HepG2 (Liver)18Omar et al., 2020

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds containing the benzoxazole structure have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells via mitochondrial pathways .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at various positions on the benzoxazole ring and the acetamide moiety can significantly influence their potency and selectivity.

Key Findings from SAR Studies

  • Substituents on the Benzoxazole Ring : Electron-donating groups enhance antibacterial activity, while electron-withdrawing groups tend to decrease it.
  • Acetamide Modifications : Alterations to the acetamide side chain can affect both solubility and interaction with biological targets.

Case Study 1: Anticancer Efficacy in Mice Models

A study investigated the anticancer efficacy of a related benzoxazole derivative in a mouse model of breast cancer. The compound was administered at varying doses, showing significant tumor reduction compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Antifungal Activity Assessment

Another research effort focused on evaluating antifungal properties against Candida albicans. The results indicated that modifications to the phenyl substituent significantly enhanced antifungal activity, suggesting a promising avenue for developing antifungal agents based on this scaffold .

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